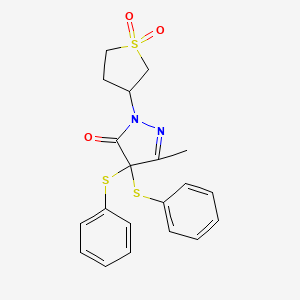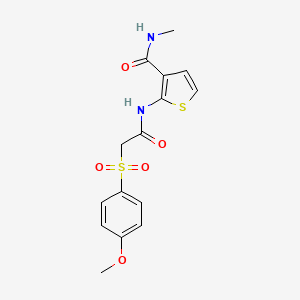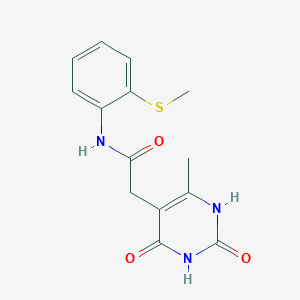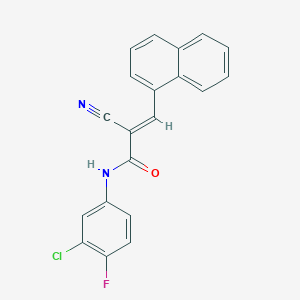
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4,4-bis(phenylthio)-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-4,4-bis(phenylthio)-1H-pyrazol-5(4H)-one is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrazolone core, a dioxidotetrahydrothiophene moiety, and two phenylthio groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene core. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or potassium permanganate. The resulting dioxidotetrahydrothiophene is then reacted with phenylthio compounds under specific conditions to introduce the phenylthio groups.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography or recrystallization, are often employed to ensure the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reduction reactions may involve hydrogen gas or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium or potassium thiols.
Major Products Formed:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction can lead to the formation of reduced derivatives with different functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been studied, particularly in the context of potassium channel modulation.
Medicine: Potential therapeutic applications are being explored, especially in the treatment of cardiovascular diseases.
Industry: It may find use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the modulation of potassium channels, specifically GIRK1/2 potassium channels. By binding to these channels, the compound can influence ion flow and cellular signaling pathways, leading to various physiological effects.
Molecular Targets and Pathways Involved:
GIRK1/2 Potassium Channels: These channels play a crucial role in regulating heart rate and neuronal excitability.
Ion Flow and Cellular Signaling: The modulation of ion flow can impact cellular processes and signaling pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds have been studied for their potassium channel activation properties.
1,1-Dioxidotetrahydrothiophen-3-yl methacrylate:
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-5-methyl-4,4-bis(phenylsulfanyl)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S3/c1-15-20(26-17-8-4-2-5-9-17,27-18-10-6-3-7-11-18)19(23)22(21-15)16-12-13-28(24,25)14-16/h2-11,16H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJDKLFQCVWTQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1(SC2=CC=CC=C2)SC3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(dimethylamino)-2-[(4-nitrophenyl)amino]pyridine-3-carbonitrile](/img/structure/B2643609.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]amino}acetamide](/img/structure/B2643610.png)
![6-(2-Methyl-5-(3-(trifluoromethyl)phenyl)furan-3-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2643611.png)



![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2643616.png)
![[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/new.no-structure.jpg)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2643619.png)
![N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2643620.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643621.png)

![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2643628.png)
![2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2643629.png)
